2-Bromo-4-methoxy-6-nitrophenol 2-Bromo-4-methoxy-6-nitrophenol
Brand Name: Vulcanchem
CAS No.: 115929-59-4
VCID: VC20870580
InChI: InChI=1S/C7H6BrNO4/c1-13-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
SMILES: COC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
Molecular Formula: C7H6BrNO4
Molecular Weight: 248.03 g/mol

2-Bromo-4-methoxy-6-nitrophenol

CAS No.: 115929-59-4

Cat. No.: VC20870580

Molecular Formula: C7H6BrNO4

Molecular Weight: 248.03 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-methoxy-6-nitrophenol - 115929-59-4

Specification

CAS No. 115929-59-4
Molecular Formula C7H6BrNO4
Molecular Weight 248.03 g/mol
IUPAC Name 2-bromo-4-methoxy-6-nitrophenol
Standard InChI InChI=1S/C7H6BrNO4/c1-13-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
Standard InChI Key GAVVLRJHVWIDPK-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
Canonical SMILES COC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

2-Bromo-4-methoxy-6-nitrophenol (CAS 115929-59-4) is a substituted phenol with three functional groups attached to the benzene ring: a bromine atom at position 2, a methoxy group at position 4, and a nitro group at position 6. This unique arrangement of substituents creates a polar molecule with distinctive chemical behavior .

The compound's structure is characterized by a hydroxyl group (-OH) attached to the benzene ring, which is responsible for its phenolic properties. The bromine atom introduces halogen chemistry aspects, the methoxy group contributes electron-donating properties, and the nitro group acts as a strong electron-withdrawing group. Together, these substituents create an electronically complex molecule with multiple reaction sites .

Chemical Identifiers

Table 1: Chemical Identifiers of 2-Bromo-4-methoxy-6-nitrophenol

IdentifierValue
CAS Number115929-59-4
Molecular FormulaC₇H₆BrNO₄
Molecular Weight248.03 g/mol
IUPAC Name2-bromo-4-methoxy-6-nitrophenol
InChI KeyGAVVLRJHVWIDPK-UHFFFAOYSA-N
SMILESCOC1=CC(=C(C(=C1)N+[O-])O)Br
MDL NumberMFCD06797984
PubChem CID11265140

Sources:

Physical and Chemical Properties

2-Bromo-4-methoxy-6-nitrophenol appears as a light yellow to brown crystalline powder. Its physical state and color are important considerations for quality control during synthesis and purification .

Physical Properties

Table 2: Physical and Chemical Properties of 2-Bromo-4-methoxy-6-nitrophenol

PropertyValueSource
Physical StateCrystalline Powder
ColorLight yellow to Brown
Melting Point116-120°C, 118°C (lit.)
Density1.773±0.06 g/cm³ (Predicted)
SolubilitySoluble in Acetone
pKa5.57±0.38 (Predicted)
λmax394 nm (MeOH)

The compound's melting point range of 116-120°C provides a useful parameter for confirming the identity and purity of synthesized samples. Its solubility in acetone but limited solubility in water reflects its polar but predominantly organic nature, consistent with the presence of both hydrophilic (hydroxyl, nitro) and hydrophobic (bromine, methoxy) substituents .

Chemical Reactivity and Electronic Properties

The chemical behavior of 2-Bromo-4-methoxy-6-nitrophenol is largely influenced by the electronic effects of its substituents and their positions on the aromatic ring.

Substituent Effects

The bromine atom at position 2 is known to contribute to the compound's reactivity, particularly in electrophilic substitution reactions. Bromine, being a halogen, can participate in nucleophilic substitution reactions under appropriate conditions .

The methoxy group at position 4 serves as an electron-donating group through resonance effects, which can influence the electronic distribution within the molecule. This group affects the compound's reactivity and interactions with other molecules through both electronic and steric effects .

The nitro group at position 6 functions as a strong electron-withdrawing group, enhancing the acidity of the hydroxyl group. This increased acidity allows the phenolic proton to be more readily removed, facilitating certain reactions where a phenoxide intermediate is involved .

Types of Reactions

2-Bromo-4-methoxy-6-nitrophenol can participate in various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols in the presence of a base, leading to the formation of 2-substituted-4-methoxy-6-nitrophenol derivatives.

  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with catalysts such as palladium on carbon. This transformation creates 2-bromo-4-methoxy-6-aminophenol, which has different chemical properties and potential applications.

  • Oxidation Reactions: The phenolic group can potentially be oxidized to form quinone derivatives under appropriate oxidizing conditions.

Synthesis Methods

Several synthetic routes have been described for the preparation of 2-Bromo-4-methoxy-6-nitrophenol, typically involving multi-step processes.

Related Synthetic Approaches

Similar brominated nitrophenols have been synthesized using various approaches that could potentially be adapted for 2-Bromo-4-methoxy-6-nitrophenol:

  • Using N-Bromosuccinimide: Bromination of 4-methoxy-2-nitrophenol using N-bromosuccinimide in sulfuric acid at low temperatures (0°C) .

  • Oxidative Bromination: Graphene oxide (GO) has been explored as a catalyst for the selective bromination of phenols using molecular bromine in water, which could potentially be applied to this synthesis .

  • Direct Bromination: Using bromine in acetic acid, a method that has been employed for related compounds .

Applications

2-Bromo-4-methoxy-6-nitrophenol has several applications based on its structural features and reactivity.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its multiple functional groups that can be manipulated selectively. The presence of the bromine atom makes it particularly useful in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, which are powerful tools for carbon-carbon bond formation .

Pharmaceutical Applications

In pharmaceutical research, 2-Bromo-4-methoxy-6-nitrophenol may serve as an intermediate in the synthesis of more complex drug candidates. The phenolic structure, combined with the specific substitution pattern, creates a scaffold that can be further modified to introduce desired pharmacological properties.

Some research findings suggest potential biological activity of related substituted phenols, including:

  • Antioxidant Properties: Related substituted phenols have shown potential in preventing oxidative damage in cells.

  • Antimicrobial Activity: Studies have investigated the antimicrobial effects of various phenolic compounds, including those with structures similar to 2-Bromo-4-methoxy-6-nitrophenol.

Agrochemical Applications

The compound may also find applications in the development of agrochemicals, where substituted phenols often serve as precursors to more complex active ingredients .

ParameterClassification
Hazard CodesXi (Irritant)
Risk Statements36/37/38
Safety Statements26-36
WGK Germany3
Hazard ClassIRRITANT

Source:

Like many substituted phenols with nitro and halogen groups, 2-Bromo-4-methoxy-6-nitrophenol should be handled with appropriate safety precautions. The compound is classified as an irritant and may cause irritation to the eyes, respiratory system, and skin .

SupplierCatalog NumberQuantityPricePurity
TCI AmericaB47231G1 g$71.10≥98.0% (GC)
TCI AmericaB47235G5 g$203.43≥98.0% (GC)
CymitQuimicaIN-DA000H48250 mg€43.00Not specified
CymitQuimicaIN-DA000H481 g€63.00Not specified
CymitQuimicaIN-DA000H485 g€135.00Not specified
CymitQuimicaIN-DA000H4825 g€626.00Not specified

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